Metepa
Description
Historical Context of Metepa as a Chemosterilant Research Agent
The investigation into this compound as a research agent began in the mid-20th century, a period marked by a growing interest in novel methods of insect pest control. The sterile insect technique (SIT), which involves releasing sterilized insects to mate with wild populations and thereby reduce their reproductive capacity, gained prominence during this time. nih.govplos.org Initially, radiation was the primary method for inducing sterility. However, concerns about the reduced competitiveness of irradiated insects spurred research into chemical alternatives, known as chemosterilants. nih.gov
This compound, along with similar compounds like Tepa and Apholate, emerged as a promising candidate for chemical sterilization. nih.govthestatesman.com Early research focused on its efficacy in inducing sterility in various insect species, particularly those of economic or public health importance, such as the house fly (Musca domestica) and mosquitoes. nih.govoup.com These studies were often comparative, seeking to understand the relative effectiveness of different chemosterilants. oup.com The overarching goal of this research was to develop a practical and efficient method for insect population control that could complement or replace conventional insecticides.
Academic Classification as an Alkylating Agent
From a chemical standpoint, this compound is classified as an alkylating agent. researchgate.net This classification is crucial to understanding its mechanism of action as a chemosterilant. Alkylating agents are highly reactive molecules that function by transferring an alkyl group to various nucleophilic sites on other molecules. ebi.ac.uk In a biological context, the primary target of these agents is DNA.
The aziridinyl groups in the this compound molecule are the key to its alkylating activity. thestatesman.com These three-membered heterocyclic rings are highly strained and readily open to form a reactive species that can covalently bind to biological macromolecules. The mechanism of action involves the alkylation of guanine (B1146940) bases in the DNA strands. This process can lead to several detrimental effects within the cell, including:
Cross-linking of DNA: If a bifunctional alkylating agent reacts with two different guanine bases, it can create a cross-link either within the same DNA strand (intrastrand) or between the two strands of the double helix (interstrand). This prevents the DNA from unwinding, a process essential for both replication and transcription.
DNA strand breaks: The alkylation of DNA can destabilize the molecule, leading to breaks in the sugar-phosphate backbone.
Abnormal base pairing: The presence of an alkyl group on a guanine base can interfere with the normal hydrogen bonding, leading to incorrect base pairing during DNA replication and resulting in mutations.
These actions ultimately disrupt the normal cellular processes, particularly in rapidly dividing cells such as those in the reproductive organs, leading to sterility. researchgate.net
Evolution of Academic Research Interests in this compound
Academic research interest in this compound has evolved significantly since its initial investigation. Early studies in the 1960s and 1970s were characterized by a strong focus on applied entomology, with the primary objective of determining its efficacy as a practical tool for pest management. This era of research generated a substantial amount of data on the sterilizing effects of this compound on a wide range of insect species.
However, as the understanding of the toxicological and mutagenic properties of alkylating agents grew, the focus of research began to shift. Concerns about the potential environmental and health impacts of releasing such compounds led to a decline in research aimed at the widespread application of this compound.
Subsequent academic interest has been more focused on fundamental research. Scientists have used this compound as a model compound to study the mechanisms of chemosterilization and the cytogenetic effects of alkylating agents. jst.go.jp This includes investigations into its effects on spermatogenesis and the ultrastructural changes it induces in sperm cells. jst.go.jp While the prospect of using this compound directly in the environment has diminished, it continues to be a valuable tool in laboratory settings for understanding the fundamental biological processes of reproduction and the effects of chemical mutagens.
Detailed Research Findings
Academic research has produced specific data on the efficacy of this compound as a chemosterilant. The following tables present a selection of these findings.
Table 1: Comparative Efficacy of Chemosterilants on Male House Flies (Musca domestica)
This table is based on research that compared the effectiveness of Tepa, this compound, and Apholate when injected into male house flies. The study found significant differences in the concentrations required to achieve sterilization.
| Chemosterilant | Relative Efficacy |
| Tepa | 12.5 times more effective than this compound |
| Apholate | 4 times less effective than Tepa |
| This compound | Base comparison |
Data sourced from a study on the quantitative effects of Tepa, this compound, and Apholate on the sterilization of male house flies. oup.com
Table 2: Sterilization Effects of this compound and Hempa on Aedes togoi
This table presents data from a study that examined the effects of exposing Aedes togoi larvae to different chemosterilants. The sterilization rate was determined by observing the hatch rate of eggs from treated individuals.
| Chemosterilant | Concentration | Sterilization Rate (%) |
| This compound | 0.01% | 48.2 |
| Hempa | 0.05% | 79.1 |
| Hempa | 0.01% | 44.5 |
Data sourced from a study on the effects of chemosterilants on the spermatogenesis of Aedes togoi. jst.go.jp
Table 3: Effect of Oral Administration of this compound on Male Rat Fertility
This table shows the results of a study that investigated the impact of repeated oral doses of this compound on the reproductive capabilities of male rats.
| Daily Oral Dosage (mg/kg/day) | Time to Severe Fertility Reduction | Time to Sterility | Time to Testicular Atrophy |
| 5 | 22 days | 70 days | 77 days |
| 2.5 | Smaller reduction in fertility | Partial testicular atrophy in some rats | 197 days (partial atrophy) |
| ≤ 1.25 | No detectable effect | No detectable effect | No histological change |
Data sourced from a study on the toxicity of this compound to rats. nih.gov
Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYXHYHTTVPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(N2CC2C)N3CC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020815 | |
| Record name | Metepa | |
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Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-39-6 | |
| Record name | Metepa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Metepa | |
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| Record name | METEPA | |
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| Record name | Aziridine, 1,1',1''-phosphinylidynetris[2-methyl- | |
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| Record name | Metepa | |
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| Record name | Tris(2-methylaziridin-1-yl)phosphine oxide | |
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| Record name | METEPA | |
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Synthetic Methodologies of Metepa for Research Purposes
General Synthesis Routes and Chemical Reactions
The primary and most widely documented method for synthesizing Metepa, also known as tris(2-methyl-1-aziridinyl)phosphine oxide, is through the reaction of 2-methylaziridine (B133172) with phosphorus oxychloride. This reaction is a nucleophilic substitution where the nitrogen atom of the aziridine (B145994) ring attacks the phosphorus atom of phosphorus oxychloride, leading to the displacement of chloride ions.
3 C₃H₇N + POCl₃ → C₉H₁₈N₃OP + 3 HCl
This reaction is typically carried out in the presence of an acid scavenger, such as an alkali, to neutralize the hydrochloric acid (HCl) formed as a byproduct. The formation of HCl would otherwise protonate the aziridine reactant, rendering it non-nucleophilic and halting the reaction.
A common approach involves creating an emulsion of a water-immiscible solvent containing the this compound product within an aqueous solution of 2-methylaziridine and an alkali. nih.gov The reaction is then initiated by the controlled addition of phosphorus oxychloride dissolved in a similar water-immiscible solvent. This heterogeneous reaction medium helps to manage the reaction exothermicity and facilitates product separation.
Methodological Considerations in this compound Synthesis and Purification
For research applications where high purity of this compound is often crucial, several methodological factors during its synthesis and purification must be carefully controlled.
Reaction Conditions:
The temperature of the reaction is a critical parameter. To minimize side reactions and prevent the polymerization of the aziridine rings, the synthesis is generally conducted at low temperatures. Patents describe cooling the reaction mixture to a range of -5 to -15 °C. nih.gov Another source specifies a reaction temperature of -10 °C to -8 °C. researchgate.net The choice of solvent is also important, with water-immiscible solvents like toluene (B28343) and dichloromethane (B109758) being commonly used. nih.govresearchgate.net These solvents facilitate the separation of the organic product from the aqueous phase containing the alkali and salt byproducts.
Purification Techniques:
Following the reaction, the crude this compound product is isolated from the reaction mixture. A common industrial-scale purification method is vacuum distillation. researchgate.net This technique is effective in separating this compound from less volatile impurities.
For research purposes, where smaller quantities of highly pure material are often required, column chromatography can be a valuable purification method. While specific protocols for this compound are not extensively detailed in publicly available literature, general principles of column chromatography for separating organic compounds would apply. This would involve selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) that allows for the separation of this compound from any unreacted starting materials, byproducts, or polymeric impurities. The polarity of the compound would guide the choice of the solvent system.
The table below summarizes some of the key methodological parameters found in the literature for the synthesis of this compound.
| Parameter | Details | Source(s) |
| Reactants | 2-Methylaziridine, Phosphorus oxychloride | nih.govresearchgate.net |
| Solvent | Water-immiscible (e.g., Toluene, Dichloromethane) | nih.govresearchgate.net |
| Alkali | Sodium hydroxide, Potassium carbonate, Triethylamine, Pyridine | nih.govresearchgate.net |
| Reaction Temperature | -15 °C to -5 °C | nih.gov |
| Purification Method | Vacuum Distillation | researchgate.net |
It is important to note that one of the challenges in the synthesis is the potential for side reactions, such as the hydrolysis of phosphorus oxychloride by water present in the reaction medium, which can reduce the yield of the desired product. researchgate.net Therefore, using a high concentration of 2-methylaziridine (e.g., ≥96%) is beneficial. researchgate.net
Molecular and Cellular Mechanisms of Metepa Action
DNA Alkylation and Adduct Formation
The core mechanism of Metepa's action involves the alkylation of DNA. This process is initiated by the protonation of the aziridine (B145994) ring, which enhances its reactivity. nih.gov The strained three-membered ring then opens, forming a highly reactive electrophilic intermediate that readily attacks nucleophilic sites on the DNA molecule. nih.govnih.gov
While specific studies exhaustively detailing the alkylation sites of this compound on DNA are limited, the mechanism is understood to be similar to that of other aziridine alkylating agents, such as Thiotepa. nih.govnih.gov These agents primarily target the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA.
The most susceptible site for alkylation by aziridinium (B1262131) ions is the N7 position of guanine (B1146940). nih.govnih.gov This is due to its high nucleophilicity. nih.gov Alkylation can also occur at other sites, though generally to a lesser extent. For instance, studies with the related compound Thiotepa have shown the formation of an aminoethyl adduct at the N3 position of adenine. nih.gov It is presumed that this compound follows a similar pattern of reactivity.
Table 1: Postulated Nucleophilic Sites of DNA Alkylation by this compound
| Nucleophilic Site | Base | Evidence Level |
|---|---|---|
| N7 | Guanine | Inferred from related aziridine compounds nih.govnih.gov |
| N3 | Adenine | Inferred from related aziridine compounds nih.gov |
As a trifunctional alkylating agent with three aziridinyl groups, this compound has the potential to form both intra-strand and inter-strand DNA crosslinks. nih.gov Inter-strand crosslinks, which covalently link the two opposing strands of the DNA double helix, are considered particularly cytotoxic as they pose a significant block to DNA replication and transcription. biorxiv.org
The formation of these crosslinks is thought to occur through sequential alkylation reactions. After the first aziridinyl group reacts with a nucleophilic site on one DNA strand to form a monoadduct, a second aziridinyl group on the same this compound molecule can react with a nearby nucleophilic site on either the same strand (intra-strand crosslink) or the opposite strand (inter-strand crosslink). nih.gov
Specific quantitative data on the ratio of inter- to intra-strand crosslinks formed by this compound are not available in the reviewed literature. However, the ability to form such crosslinks is a key feature of polyfunctional alkylating agents and is central to their biological effects.
Disruption of DNA Replication and Repair Pathways
The formation of this compound-DNA adducts, particularly bulky adducts and crosslinks, physically obstructs the DNA template, thereby impeding the progression of DNA polymerase during replication and RNA polymerase during transcription. biorxiv.orgmdpi.com This blockage can lead to the stalling of replication forks and the collapse of the replication machinery, ultimately triggering cell cycle arrest and, in many cases, apoptosis. biorxiv.org
The cellular response to this compound-induced DNA damage involves the activation of various DNA repair pathways. The primary mechanism for repairing small, non-helix-distorting base lesions is base excision repair (BER). youtube.com This process is initiated by DNA glycosylases that recognize and remove the damaged base, followed by the action of AP endonuclease, DNA polymerase, and DNA ligase to restore the correct sequence. youtube.comyoutube.com
However, the more complex lesions induced by this compound, such as inter-strand crosslinks, require more intricate repair mechanisms, often involving a combination of nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS) pathways. biorxiv.org The persistence of these lesions due to inefficient or overwhelmed repair systems is a major contributor to the cytotoxic and mutagenic effects of this compound. biorxiv.org
Specific studies detailing the direct interaction of this compound with and inhibition of specific DNA repair enzymes are not available.
Induction of Genetic Mutations and Chromosomal Aberrations
The damage inflicted upon DNA by this compound is a direct cause of genetic mutations and chromosomal aberrations. If the DNA damage is not repaired before the cell undergoes replication, the altered base can be misread by DNA polymerase, leading to the incorporation of an incorrect nucleotide in the daughter strand. This results in a permanent change in the DNA sequence, i.e., a point mutation. nih.gov
Furthermore, the significant structural distortions caused by this compound-induced DNA crosslinks can lead to more severe forms of genetic damage. The breakage and incorrect rejoining of chromosomes during attempts to repair these lesions can result in chromosomal aberrations, such as deletions, translocations, and the formation of ring chromosomes. nih.gov The failure of proper chromosome segregation during mitosis due to these aberrations can also lead to aneuploidy, a condition characterized by an abnormal number of chromosomes. nih.gov
Studies in various insect species have demonstrated that this compound induces cytogenetic effects, including chromosomal aberrations, in a dose-dependent manner. researchgate.net These effects are believed to be the basis of its chemosterilant activity.
Table 2: Types of Genetic Damage Induced by this compound
| Type of Damage | Mechanism | Consequence |
|---|---|---|
| Point Mutations | Mispairing during DNA replication due to alkylated bases. nih.gov | Altered protein function. |
| Chromosomal Aberrations | DNA strand breaks and faulty repair of crosslinks. nih.gov | Large-scale genetic rearrangements. |
Cellular Interactions Beyond Nucleic Acids
While DNA is the primary target of this compound, its reactive electrophilic nature allows it to interact with other cellular nucleophiles, including various proteins. The amino, sulfhydryl, and carboxyl groups present in amino acid residues of proteins can be alkylated by this compound.
Comparative Mechanistic Analyses with Other Alkylating Agents
This compound's mechanism of action shares fundamental similarities with other aziridine-based alkylating agents, such as Thiotepa and Tepa. nih.govannualreviews.org All these compounds possess one or more reactive aziridine rings that are responsible for their alkylating activity. nih.gov The primary difference between them often lies in the number of aziridine groups and the nature of the rest of the molecule, which can influence factors like lipophilicity, cell permeability, and metabolic fate. nih.gov
For instance, Thiotepa, which has a sulfur atom in place of the oxygen atom in Tepa, is thought to be converted to Tepa in vivo. nih.gov Both Thiotepa and Tepa can hydrolyze to release aziridine, which then acts as the ultimate alkylating agent. nih.gov It is reasonable to assume that this compound, with its three 2-methylaziridinyl groups, acts through a similar mechanism, although the methyl groups on the aziridine rings may influence its reactivity and steric hindrance compared to the unsubstituted aziridine rings of Tepa and Thiotepa. youtube.com
Compared to bifunctional nitrogen mustards, another class of alkylating agents, aziridines like this compound are generally less reactive. nih.gov The reactivity of the aziridine group is enhanced by protonation, which is more likely to occur in the slightly acidic environment of tumor tissues, potentially offering a degree of selectivity. nih.gov
Table 3: Comparison of this compound with Other Alkylating Agents
| Compound | Class | Key Mechanistic Features |
|---|---|---|
| This compound | Aziridine | Trifunctional; alkylates DNA via ring-opening of 2-methylaziridinyl groups. researchgate.netnih.gov |
| Thiotepa | Aziridine | Trifunctional; can hydrolyze to aziridine for DNA alkylation. nih.govnih.gov |
| Tepa | Aziridine | Trifunctional; parent compound for Thiotepa; alkylates DNA. annualreviews.org |
| Nitrogen Mustards | Nitrogen Mustard | Bifunctional; form highly reactive aziridinium ions for DNA alkylation. nih.gov |
Biological Activity and Toxicological Research of Metepa
Chemosterilant Mechanisms and Efficacy Studies
Metepa is an aziridinyl alkylating agent that has been extensively studied for its chemosterilant properties in insects. Its mechanism of action primarily involves the alkylation of biological macromolecules, particularly DNA, which disrupts normal cellular functions, leading to sterility. Research has demonstrated that the effects of this compound are generally dose-dependent and can exhibit species-specificity.
Effects on Gametogenesis and Reproductive System Integrity
This compound induces profound effects on the development and integrity of the reproductive systems in both male and female insects. These effects are manifested through various histological and cytological abnormalities.
Studies on the red cotton bug, Dysdercus cingulatus, have provided detailed insights into the impact of this compound on ovarian development. Treatment of newly moulted adult females with this compound has been shown to inhibit oocyte development. Histological and histochemical examinations of the ovaries reveal significant pathological changes, including the disintegration of the germarium and the follicular epithelium. Furthermore, a reduction in the size of oocytes and their subsequent resorption are common observations. These changes ultimately lead to a complete inhibition of vitellogenesis, the process of yolk formation, rendering the female sterile.
In male insects, this compound induces sterility by causing damage to the testicular tissues and disrupting the process of spermatogenesis. While specific histological studies on the effects of this compound on insect testes are not as extensively detailed in the provided literature as those on ovaries, the known mechanism of aziridine (B145994) chemosterilants involves the induction of dominant lethal mutations in sperm. This results in the production of non-viable embryos upon fertilization. The cytological effects include damage to actively dividing spermatogonia and spermatocytes, leading to a decrease in the number of viable sperm. At higher concentrations, this can result in testicular atrophy.
Induction of Sterility in Target Organisms
The efficacy of this compound in inducing sterility has been demonstrated in a variety of insect species. The method of application and the dosage are critical factors in achieving complete sterility without causing significant mortality to the target organism.
In the adult moth Hapalia machaeralis, this compound administered through the adult diet has been shown to induce sterility. Fecundity and fertility were markedly reduced when either treated males were mated with normal females or treated females were mated with normal males. Similarly, both male and female face flies, Musca autumnalis, were effectively sterilized when fed a diet containing this compound. The resulting sterility was sustained for a significant period.
Comparative Chemosterilant Effectiveness Across Species
The effectiveness of this compound as a chemosterilant varies among different insect species and is dependent on the application method and the developmental stage of the insect at the time of treatment. The following table summarizes the observed effectiveness of this compound in various insect orders.
| Insect Order | Species | Application Method | Observed Effect |
| Hemiptera | Dysdercus cingulatus | Injection | Inhibition of ovarian development |
| Lepidoptera | Hapalia machaeralis | Feeding | Reduced fecundity and fertility |
| Diptera | Musca autumnalis | Feeding | Sustained sterility in both sexes |
Carcinogenic Potential and Oncogenesis Research
The carcinogenic potential of this compound has been investigated in animal studies. In a study conducted on rats, the long-term administration of this compound was found to be carcinogenic. nih.gov The study reported the induction of various types of tumors in the treated animals.
The findings demonstrated that oral administration of this compound to rats led to an increased incidence of lymphatic leukaemias and the development of a brain tumour. These results provide clear evidence of the carcinogenic activity of this compound in this animal model. The ability of this compound to induce cancer is consistent with its genotoxic properties, as the induction of DNA damage and chromosomal aberrations is a key mechanism in the initiation of carcinogenesis.
| Tumor Type | Observation |
|---|---|
| Lymphatic Leukaemias | Increased Incidence |
| Brain Tumour | Observed |
International and National Classification of Carcinogenicity
The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) are two of the primary international and national bodies, respectively, that classify substances based on their carcinogenic potential to humans. The IARC classifies agents into four groups: Group 1 (carcinogenic to humans), Group 2A (probably carcinogenic to humans), Group 2B (possibly carcinogenic to humans), and Group 3 (not classifiable as to its carcinogenicity to humans). The NTP, in its Report on Carcinogens, lists substances as either "Known to be Human Carcinogens" or "Reasonably Anticipated to be Human Carcinogens."
A review of the monographs from the IARC and the listings in the NTP's Report on Carcinogens indicates that this compound has not been formally classified by either of these agencies. Therefore, there is no official international or national classification of the carcinogenicity of this compound to humans at this time.
Mechanisms Linking this compound to Carcinogenesis through DNA Damage
This compound (tris[l-2(2-methylaziridinyl)] phosphine oxide) is recognized as a carcinogenic agent, with its mechanism of action rooted in its chemical nature as an alkylating agent. researchgate.netresearchgate.netnih.gov Alkylating agents are a class of reactive chemicals that function by covalently attaching an alkyl group to nucleophilic sites on biological macromolecules, most significantly, deoxyribonucleic acid (DNA). researchgate.netnih.govmdpi.com This interaction with DNA is the critical initiating event in its carcinogenic activity. nih.gov
The carcinogenicity of this compound stems from its ability to induce DNA damage. researchgate.net The aziridinyl groups in the this compound molecule are highly reactive and can form covalent bonds with DNA bases. nih.govresearchgate.net The primary target for this alkylation is often the N7 position of guanine (B1146940), one of the four main nucleobases in DNA. nih.gov This addition of an alkyl group to a DNA base results in the formation of a DNA adduct. nih.govresearchgate.net
The formation of these DNA adducts disrupts the normal structure and function of the DNA molecule in several ways:
DNA Strand Damage : The presence of the bulky adduct can distort the DNA double helix, leading to interference with essential cellular processes like DNA replication and transcription. nih.govresearchgate.net This can cause single- or double-strand breaks in the DNA backbone.
Mispairing and Mutations : During DNA replication, the alkylated guanine base may be incorrectly read by DNA polymerase, leading to abnormal base pairing. nih.gov For instance, an alkylated guanine might pair with thymine instead of its usual partner, cytosine. If this error is not corrected by the cell's DNA repair mechanisms, it becomes a permanent point mutation in the genetic code upon the next round of cell division. nih.gov
Chromosomal Aberrations : The accumulation of DNA damage can lead to more extensive chromosomal damage, such as breaks, deletions, or rearrangements, which are hallmarks of genomic instability seen in cancer cells. nih.govnih.govresearchgate.net
This process of DNA damage and the subsequent fixation of mutations is a key step in chemical carcinogenesis. nih.gov If these mutations occur in critical genes that regulate cell growth, such as proto-oncogenes or tumor suppressor genes, it can lead to the loss of normal cell cycle control, uncontrolled cell proliferation, and ultimately, the development of a tumor. researchgate.net Research in animal models has substantiated the carcinogenic potential of this compound. In one long-term study, Sherman-strain rats administered this compound developed various malignancies, including lymphatic leukaemias, chloroleukaemia, and a brain tumour. researchgate.net
Teratoma Formation in Laboratory Models
A teratoma is a complex type of tumor, typically benign, that is composed of a variety of tissues derived from all three embryonic germ layers (ectoderm, mesoderm, and endoderm). In toxicological research, the induction of teratomas by a chemical agent is a specific and significant finding.
However, a review of the primary scientific literature, including key toxicological studies of this compound, does not provide substantial evidence for teratoma formation as a characteristic outcome of its administration in laboratory animals. researchgate.netbiomedpharmajournal.org The principal carcinogenic effects reported in long-term rodent studies involve the hematopoietic system (leukaemias) and the nervous system (brain tumors), rather than the development of teratomas. researchgate.net While teratomas are used as an experimental tool to assess the pluripotency of stem cells, and spontaneous teratomas can occur in certain animal strains, chemically-induced teratoma formation by this compound has not been a documented finding in major studies. wikipedia.org
Teratogenic Effects and Developmental Toxicity Research
This compound has been identified as a compound with teratogenic potential, meaning it can interfere with the normal development of an embryo or fetus. researchgate.netbiomedpharmajournal.org Its mechanism of developmental toxicity is linked to its primary action as an alkylating agent. The rapidly proliferating and differentiating cells of a developing embryo are particularly vulnerable to agents that damage DNA and disrupt cell division, which are the key effects of this compound. nih.govresearchgate.net
Congenital anomalies, or birth defects, are structural or functional abnormalities that are present at birth. nih.gov The potential for this compound to induce such anomalies has been investigated in animal models. In a notable study by Gaines and Kimbrough (1966), pregnant Sherman-strain rats were administered this compound to observe its effects on offspring. The fetuses were examined for both soft tissue and skeletal abnormalities. According to the published findings, while examinations were conducted, the administration of this compound did not result in a statistically significant increase in the rate of malformations in the offspring compared to control groups. researchgate.net
Table 1: Teratogenicity Study of this compound in Sherman-Strain Rats Data extracted from Gaines, T. B., & Kimbrough, R. D. (1966). The sterilizing, carcinogenic and teratogenic effects of this compound in rats. researchgate.net
The developmental toxicity of this compound is a direct consequence of its cytotoxic and genotoxic properties. Embryonic development is a highly orchestrated process involving rapid cell division (cleavage), differentiation into specialized cell types, and migration to form tissues and organs.
This compound's interference with these processes occurs at the most fundamental level:
Inhibition of Cell Division : As an alkylating agent, this compound damages DNA, which can trigger cell cycle arrest or programmed cell death (apoptosis). nih.govresearchgate.net This can slow or halt the rapid proliferation necessary for the growth of the embryo, potentially leading to reduced fetal size or death.
Disruption of Differentiation : The process of cells differentiating into specific lineages (e.g., nerve cells, muscle cells) requires precise gene expression. DNA damage caused by this compound can lead to mutations or interfere with the transcription of key developmental genes, disrupting this process. researchgate.net
Organogenesis Interference : The period of organogenesis, when major organs are forming, is a time of peak cellular division and differentiation, making it a window of high susceptibility to teratogens. Exposure to a potent alkylating agent like this compound during this critical period can have profound effects, leading to developmental errors.
The susceptibility to the toxic effects of a chemical, including its teratogenicity, can vary between different species. This variability can be attributed to several factors, such as differences in maternal metabolism, the rate at which the compound is absorbed and distributed, the efficiency of DNA repair mechanisms, and inherent differences in developmental pathways and timing.
While direct comparative studies on the developmental toxicity of this compound across multiple vertebrate species are not widely available in the scientific literature, it is an established toxicological principle that such differences can exist. Research on other compounds has shown that a substance teratogenic in one species may be less so, or cause different types of malformations, in another. For this compound, it has been noted that its cytotoxic effects can vary significantly across different species. researchgate.net This suggests that a similar species-specific susceptibility in developmental toxicity is plausible, though it remains an area requiring more specific investigation for this particular compound.
Cytotoxicity Research
This compound exhibits cytotoxic (toxic to cells) properties, which underlie both its utility as a chemosterilant and its hazardous effects, including carcinogenicity and developmental toxicity. researchgate.net The cytotoxicity of this compound is intrinsically linked to its function as a DNA alkylating agent. It is particularly effective against cells that are undergoing rapid division, as the damage it inflicts on DNA is most disruptive during the replication phase of the cell cycle. nih.govnih.govresearchgate.net
When this compound alkylates DNA, the resulting damage can trigger cellular pathways that lead to cell death (apoptosis) or a halt in the cell cycle, preventing proliferation. researchgate.net This effect is not limited to cancer cells; it also affects normal, rapidly dividing cells in the body, such as those in the bone marrow and reproductive organs. researchgate.net
Effects on Cell Division and Cell Viability
This compound, a recognized chemosterilant, exerts significant effects on cell division and viability, primarily through its action on genetic material. Research has demonstrated that this compound and related compounds can interfere with the cell cycle and impact cell survival. As an aziridine derivative, its mechanism of action is believed to involve the alkylation of DNA, a process that can disrupt DNA replication and lead to cell cycle arrest and cytotoxicity.
Studies on aziridine phosphine oxides, a class of compounds to which this compound belongs, have shown that they can inhibit the cell cycle in the S phase. The S phase is a critical period in the cell cycle where DNA synthesis occurs. By interfering with this phase, these compounds effectively halt cell proliferation. This inhibition of DNA replication is a key mechanism contributing to the observed decrease in cell viability.
The genotoxic effects of this compound are evident in its ability to cause chromosomal damage. As a compound that affects both reproductive and somatic tissues, its impact on chromosomes is a primary contributor to its biological activity. The damage to DNA and chromosomes can trigger cellular checkpoints that halt the cell cycle to allow for repair. However, if the damage is too extensive, it can lead to programmed cell death (apoptosis) or uncontrolled cell death (necrosis), thereby reducing cell viability.
Table 1: Effects of Aziridine Phosphine Oxides on Cell Cycle and Viability
| Compound Class | Effect on Cell Cycle | Effect on Cell Viability |
|---|
Species-Specific Cytotoxic Responses
The cytotoxic effects of this compound have been observed to vary significantly across different species, highlighting a species-specific response to this compound. This variability is evident in both invertebrate and vertebrate models.
In insects, this compound acts as a potent chemosterilant by targeting reproductive tissues. Studies have shown that it can restrict ovarian development in house flies. wikipedia.org This effect is a direct result of its cytotoxic action on the rapidly dividing cells within the ovaries. The disruption of ovarian development ultimately leads to sterility in the insects.
In vertebrate models, such as rats, this compound has demonstrated a different toxicological profile. Repeated exposure to small doses of this compound primarily affects the testes, leading to testicular atrophy. nih.gov This indicates a specific cytotoxic targeting of the germ cells and other cells within the testes responsible for sperm production. Higher dosage levels are required to cause damage to other tissues like the ovaries and bone marrow. nih.gov The differential susceptibility of various organs and species to this compound underscores the importance of considering species-specific metabolic pathways and cellular characteristics when evaluating its toxicological effects.
Table 2: Observed Species-Specific Cytotoxic Effects of this compound
| Species | Affected Organ/Tissue | Observed Effect |
|---|---|---|
| House Fly (Musca domestica) | Ovaries | Restricted ovarian development wikipedia.org |
Other Investigational Biological Activities
Antimicrobial Research Potential
Currently, there is a notable lack of available scientific literature and research data regarding the antimicrobial properties of this compound. Comprehensive searches of scientific databases have not yielded any studies specifically investigating the efficacy of this compound against bacteria, fungi, or other microorganisms. Therefore, its potential as an antimicrobial agent remains uninvestigated and unknown.
Anticancer Research Potential
The potential of this compound as an anticancer agent has not been directly investigated in published research. However, its known biological activities and the properties of related compounds suggest a plausible, albeit unexplored, avenue for cancer research.
This compound is recognized as a carcinogen, with the ability to induce the formation of tumors, specifically teratomas. wikipedia.org This carcinogenic activity is linked to its ability to damage DNA, which can lead to mutations that promote uncontrolled cell growth. Paradoxically, many DNA-damaging agents used in chemotherapy also have carcinogenic properties. The therapeutic window for such agents relies on their ability to preferentially kill rapidly dividing cancer cells at concentrations that are less toxic to normal cells.
Furthermore, the class of compounds to which this compound belongs, aziridine phosphine oxides, has demonstrated activities that are relevant to cancer therapy. As previously mentioned, these compounds can inhibit the cell cycle in the S phase. Since cancer is characterized by uncontrolled cell proliferation, agents that can arrest the cell cycle are of significant interest in oncology research. The ability to halt DNA synthesis in the S phase could be a valuable mechanism for an anticancer drug.
While these points suggest a theoretical potential for this compound or its analogs in anticancer research, it is crucial to emphasize that no direct studies have been conducted to evaluate its efficacy or safety for this purpose. The inherent carcinogenicity of this compound would be a significant hurdle to its development as a therapeutic agent, and extensive research would be required to determine if a therapeutic index exists where its anticancer effects outweigh its cancer-causing potential.
Research Applications of Metepa in Diverse Scientific Fields
Metepa as a Model Compound in Toxicological Research
In the realm of toxicology, this compound is frequently employed as a model compound to elucidate the mechanisms of chemically induced adverse effects. Its potent biological activity allows for the study of mutagenesis and teratogenesis, and it often serves as a benchmark in comparative toxicity assessments.
This compound's capacity to induce mutations is a cornerstone of its application in toxicological research. As an alkylating agent, this compound can chemically modify DNA, leading to alterations in the genetic code. This property is harnessed to study the fundamental processes of mutagenesis. The sterilizing and carcinogenic effects observed in animal studies are manifestations of its mutagenic potential. who.intnih.gov Research on insects has also highlighted the cytogenetic effects of this compound, demonstrating its ability to cause chromosomal damage. nih.gov These studies, which often involve observing the induction of lethal mutations, provide critical insights into the mechanisms by which chemical agents can instigate genetic damage. nih.gov
The study of birth defects induced by chemical exposure, or teratogenesis, is another area where this compound has proven to be a significant research tool. nih.gov A notable study on rats demonstrated the teratogenic effects of this compound, providing a model for understanding how chemical agents can disrupt normal embryonic and fetal development. who.intnih.gov In these studies, pregnant rats were administered this compound, and the resulting offspring were examined for developmental abnormalities. The findings from such research contribute to the broader understanding of how environmental or therapeutic chemical exposures can lead to congenital malformations. who.int
Table 1: Teratogenic Effects of this compound in Rats who.int
| Finding | Description |
|---|---|
| Skeletal Anomalies | Abnormal development of bone structures in offspring. |
| Reduced Fetal Weight | Lower average birth weight in the exposed group compared to controls. |
This table is for illustrative purposes and based on findings from toxicological research.
In comparative toxicology, the use of a reference compound with known effects is crucial for evaluating the potential toxicity of new or uncharacterized substances. While specific studies explicitly naming this compound as a reference standard are not prevalent in the public domain, alkylating agents with similar mechanisms of action, such as methyl methanesulfonate (B1217627) (MMS), are commonly used as positive controls in genotoxicity assays like the comet assay. nih.gov The well-documented mutagenic and toxic properties of this compound make it a suitable candidate for such a role, providing a benchmark against which the potency of other chemicals can be measured. The principle of using a known positive control is fundamental to validating the sensitivity of a given toxicological test system. nih.gov
This compound in Genetic Research Methodologies
The ability of this compound to induce genetic alterations is not only relevant to toxicology but also provides a powerful tool for genetic research. By inducing mutations, scientists can study gene function and the effects of DNA damage.
Chemical mutagens are instrumental in microbial genetics for creating mutant strains that can be used to study a wide range of biological processes. While specific research detailing the use of this compound to induce mutations in microorganisms for research purposes is not widely published, the general principles of chemical mutagenesis are well-established. nih.gov Compounds that induce DNA damage are used to generate a diverse pool of mutants, from which researchers can select for specific traits or study the effects of mutations on cellular function. nih.gov This approach has been fundamental to advancing our understanding of bacterial genetics and molecular biology.
This compound functions as an alkylating agent, a class of compounds that adds alkyl groups to DNA. This chemical modification can lead to the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. The study of DNA adduct formation is critical for understanding the mechanisms of chemical carcinogenesis. Alkylating agents are used in research to induce these adducts in a controlled manner, allowing scientists to investigate their formation, their effects on DNA replication and transcription, and the cellular repair mechanisms that counteract this type of DNA damage.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Research on Chromosomal Rearrangements and Non-Disjunction
This compound functions as a biological alkylating agent, a class of compounds known to cause changes in the genetic material of organisms. nih.gov Its primary mechanism of action involves the transfer of alkyl groups to the DNA molecule, which can lead to the breakage or interchange of DNA segments. nih.govresearchgate.net This action fundamentally results in chromosomal aberrations and damage. nih.gov
The sterilizing effect of this compound is a direct consequence of its ability to induce dominant lethal mutations in the germ cells (sperm and oocytes) of treated organisms. nih.govnih.gov These mutations often manifest as severe chromosomal rearrangements. When a sterilized male insect mates with a wild female, the resulting embryos are non-viable due to these genetic defects, effectively preventing the production of offspring. While research has not focused on this compound inducing non-disjunction—the failure of chromosomes to separate properly during cell division—its role in causing significant structural chromosomal damage is the well-understood basis for its chemosterilant properties. nih.gov Studies on related alkylating agents confirm their ability to induce such genetic abnormalities. nih.govnih.gov
Investigational Roles in Catalysis
Scientific literature based on available research does not indicate a significant role for this compound in the field of catalysis.
There is no evidence from the conducted research to suggest that this compound has been investigated for applications in enzyme mimicry.
Based on available scientific research, this compound is not utilized as a catalyst in metal-free catalytic processes. Its chemical reactivity is primarily exploited for its biological alkylating properties rather than for catalytic turnover.
Research into Material Science Applications
Current scientific literature does not point to any established applications or significant research into the use of the chemical compound this compound in the field of material science or polymer science. mdpi.com
Research on Chemosterilization Strategies for Pest Management
The most extensively researched application of this compound is as a chemosterilant for insect population control. As an aziridinyl compound, it is recognized for its ability to sterilize insects in a manner similar to ionizing radiation. nih.govnih.gov Research has demonstrated its effectiveness against various insect species, particularly mosquitoes.
Studies have evaluated different methods of application, including mixing the chemical in food for adult insects, adding it to larval rearing media, and exposing adults to residues on surfaces. oup.comunl.edu In comparative studies with other aziridinyl chemosterilants like Tepa and Apholate, this compound has shown varying degrees of effectiveness depending on the species and application method. For instance, in one study on Culex pipiens fatigans, Tepa was found to be more effective than this compound for pupal treatment, whereas Apholate was superior in larval treatments. nih.govnih.gov Another study on Culex pipiens quinquefasciatus found that an 8% concentration of this compound applied as a mist was required to achieve the same level of sterility (95% or better) that a 4% concentration of Tepa or a 2% concentration of Apholate could produce. oup.com
This compound has been a component of structured, government-supported research programs aimed at developing new tools for pest management. For example, research on the sterilization of Anopheles pharoensis and Culex pipiens with this compound in Egypt was supported by a grant from the U.S. Department of Agriculture (USDA). oup.com Similarly, studies conducted at the Insects Affecting Man Investigations Laboratory in Gainesville, Florida, evaluated this compound among other compounds for its potential to control the southern house mosquito, Culex pipiens quinquefasciatus. unl.edu These programs are part of a broader effort to find alternatives to conventional insecticides and to develop biologically-based control technologies, such as the Sterile Insect Technique (SIT), for medically and veterinarily important insects. usda.govusda.gov Such research is often conducted under the umbrella of national and international bodies focused on public health and agriculture. mosquito.orgcornell.edumorningagclips.com
Interactive Data Table: this compound Chemosterilization Research Findings
| Target Species | Application Method | This compound Concentration | Observed Effect | Citation |
| Anopheles pharoensis | Mixed with adult food | 0.01% | Complete sterility | oup.com |
| Culex pipiens | Mixed with adult food | 0.1% | Complete sterility | oup.com |
| Culex pipiens | Larval breeding water | 50-60 ppm | Complete sterility | oup.com |
| Culex pipiens quinquefasciatus | Mist application to adults | 8% | ≥95% male sterility | oup.com |
| Culex pipiens fatigans | Larval treatment | - | Least effective compared to Tepa and Apholate | nih.govnih.gov |
| Culex pipiens quinquefasciatus | Mixed with adult food | 0.05% | Complete sterility | unl.edu |
Ecological and Behavioral Responses of Target Populations to Chemosterilants
The application of chemosterilants, such as this compound, in insect control programs incites a range of ecological and behavioral responses within the target populations. These responses are crucial for the success of sterile insect technique (SIT) programs, which rely on the ability of sterilized insects to compete with their wild counterparts and effectively reduce the reproductive capacity of the population. Research across various insect species has shed light on these complex interactions, from mating behaviors to population dynamics.
A significant area of investigation has been the impact of chemosterilants on the mating competitiveness of sterilized males. For the olive fruit fly, Dacus oleae, studies have shown that the mating competitiveness of males sterilized with this compound is comparable to that of normal, untreated males. This parity is a critical factor for the effectiveness of SIT, as it ensures that sterile males can successfully mate with wild females. Further research has indicated that this compound-sterilized D. oleae males can perform a similar number of sequential matings as their non-sterilized counterparts. However, a nuanced behavioral response was observed where the percentage of sterile males that mated was initially lower than that of normal males but increased in the third week of observation.
In a study concerning the melon fly, Dacus cucurbitae, the biological effects of several chemosterilants, including this compound, were evaluated. The research provided specific data on how these chemicals affect fecundity, the fertility of eggs, and the longevity of adult flies. The findings indicated that while all tested chemosterilants reduced the fecundity of females, the impact varied between the sexes, with females being less susceptible to the sterilizing effects than males.
The following table details the biological effects of this compound on Dacus cucurbitae when treated males were crossed with untreated females.
Table 1: Biological Effects of this compound on Dacus cucurbitae
| Concentration of this compound in Diet (%) | Average No. of Eggs Laid per Female | Average % of Eggs Fertile | Average Longevity of Male (days) | Average Longevity of Female (days) |
|---|---|---|---|---|
| 0.1 | 175.66 | 58.64 | 38.5 | 42.0 |
| 0.05 | 128.66 | 65.29 | 40.0 | 45.5 |
| 0.025 | 305.2 | 52.23 | 42.5 | 48.0 |
| Control | 460.0 | 75.66 | 55.0 | 60.0 |
Data sourced from research on the effects of Tepa, this compound, and Hempa on the bionomics of Dacus cucurbitae. kyoto-u.ac.jp
Behavioral responses to chemosterilants have also been documented in other insect orders. In studies of the Mediterranean flour moth, Ephestia kuehniella, using the related chemosterilant Thiotepa, it was observed that while both sexes engage in multiple matings, this behavior does not necessarily lead to an increase in female fecundity or fertility. researchgate.net A crucial finding from this research is the concept of last male sperm precedence, where the last male to copulate with a female sires the majority of her offspring. researchgate.net This has significant implications for SIT programs, as the timing of mating by sterile males is critical.
The broader ecological consequences of deploying chemosterilants extend beyond the target species. The use of chemical agents in the environment raises concerns about their impact on non-target organisms, which can include beneficial insects such as predators and pollinators. nih.govresearchgate.net The disruption of these populations can have cascading effects on the ecosystem, altering predator-prey relationships and affecting pollination services that are vital for plant reproduction. nih.gov
Population dynamics are a key ecological factor influenced by the application of chemosterilants. In a study on the housefly, Musca domestica, the application of chemosterilant baits, which included this compound, led to the successful suppression of the target population. researchgate.netumanitoba.ca The research also allowed for the calculation of the population's potential rates of increase, providing valuable data for modeling the effectiveness of control strategies. researchgate.netumanitoba.ca Similarly, the sterile insect technique was a cornerstone of the successful eradication of the melon fly, Bactrocera cucurbitae, in Japan, a program that was heavily reliant on a deep understanding of the fly's behavior, ecology, and population dynamics. nih.gov
The effectiveness of chemosterilants is also intertwined with the inherent biological and behavioral traits of the target species. For instance, in Aedes aegypti mosquitoes, treatment with the chemosterilant Thiotepa was found to significantly reduce female fecundity without impacting the survival of the treated males, a desirable trait for sterile male release programs. nih.gov The age of the insect at the time of sterilization and release is another critical variable that can significantly influence mating competitiveness. preprints.org
Environmental Fate and Ecological Impact Research of Metepa
Degradation Pathways and Environmental Persistence Studies
Detailed quantitative studies on how Metepa behaves and persists in the environment are not widely available.
Decomposition in Aqueous Environments
In aquatic settings, this compound is known to undergo slow decomposition. The process involves hydrolysis, which breaks the compound down, releasing byproducts such as formaldehyde (B43269) and hexamethylphosphoric acid smolecule.com. However, specific data regarding the rate of this degradation, such as its half-life in water under various environmental conditions (e.g., pH, temperature, sunlight exposure), are not present in the reviewed literature.
Persistence and Sorption on Various Substrates
There is a significant lack of information regarding the persistence of this compound in soil and its tendency to bind to different substrates. Key metrics used to predict the mobility and longevity of chemicals in soil, such as soil half-life (the time it takes for half of the compound to degrade) and the soil sorption coefficient (Kd or Koc), are not documented for this compound in available sources ecetoc.orgecetoc.orgoregonstate.educhemsafetypro.com. While it is classified as an obsolete and highly toxic compound, suggesting potential persistence, empirical data to support this is missing herts.ac.uk.
Ecological Impact Assessments
The effects of this compound have been studied primarily in the context of its intended use and in laboratory animals, with limited research on its broader ecological impact.
Effects on Target and Non-Target Organisms in Ecological Systems
This compound is an effective chemosterilant for various target insect species, including the house fly (Musca domestica), the two-spotted spider mite (Tetranychus urticae), and several aphid species like Aphis fabae, Acyrthosiphon pisum, and Myzus persicae herts.ac.uk. Its mode of action involves inhibiting ovarian development, thereby sterilizing the insects wikipedia.org.
Information on its effects on non-target organisms is sparse and mainly derived from laboratory studies on vertebrates.
| Organism | Effect | Finding |
| Rats | Oral & Dermal Toxicity | Moderate oral toxicity, but relatively high dermal toxicity. nih.gov |
| Rats (male) | Reproductive Effects | Repeated low doses primarily damage the testis, causing reduced fertility and testicular atrophy. wikipedia.orgnih.gov |
| Cockerels | Acute Toxicity | Has demonstrated acute toxicity. nih.gov |
| Birds | General Ecotoxicity | A moderate alert for acute ecotoxicity exists, but specific data (e.g., LC50) are not provided. herts.ac.uk |
Crucially, there is a lack of ecotoxicological data for representative non-target aquatic organisms (like fish, daphnids, and algae) and soil-dwelling invertebrates, which is essential for a comprehensive environmental risk assessment nih.govresearchgate.netresearchgate.net.
Bioaccumulation and Biomagnification Research Potential
No specific studies on the bioaccumulation or biomagnification of this compound were found in the available literature. Key metrics such as the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF), which measure a chemical's potential to accumulate in an organism from water and the diet respectively, have not been determined for this compound nih.govnih.govmdpi.commdpi.com. The potential for this compound to be absorbed and concentrated by organisms and then passed up the food chain remains an unresearched area nih.govresearchgate.netnih.gov. This represents a significant data gap in understanding its potential long-term ecological risks.
Environmental Monitoring Methodologies in Research
Resistance Development and Management Research
Mechanisms of Insect Resistance to Metepa
The emergence of insect resistance to any chemical agent, including the alkylating agent this compound, is a complex evolutionary process. While research specifically detailing all facets of this compound resistance is ongoing, the primary mechanisms of insecticide resistance in insects can be broadly categorized into two main types: target-site insensitivity and metabolic resistance. These general mechanisms are the foundational models for understanding how insects might develop resistance to this compound.
Target-Site Insensitivity: This form of resistance occurs when the specific biological molecule that a chemical compound targets is altered. ahdb.org.uknih.gov In the case of insecticides that act on the nervous system, for example, mutations in the genes encoding receptor proteins can prevent the chemical from binding effectively, thus neutralizing its effect. ahdb.org.uk For a compound like this compound, which acts as a chemosterilant by inducing mutations, the "target" is the insect's genetic material. Resistance through target-site insensitivity would theoretically involve significant changes in DNA repair mechanisms or other cellular processes that would render the insect's reproductive cells less susceptible to the alkylating effects of this compound.
Metabolic Resistance: This is a more common and broadly effective resistance mechanism where insects evolve enhanced abilities to detoxify and eliminate foreign compounds. nih.govnih.gov This is achieved through the increased activity of specific families of detoxification enzymes. nih.gov The principal enzyme families involved are:
Cytochrome P450 monooxygenases (P450s): This large and diverse group of enzymes plays a crucial role in breaking down a wide array of foreign substances, including many insecticides. nih.gov Increased production of specific P450 enzymes can lead to rapid detoxification of a chemical, preventing it from reaching its target site in a high enough concentration to be effective. nih.govnih.gov
Glutathione S-transferases (GSTs): These enzymes are primarily involved in conjugating xenobiotics with glutathione, rendering them more water-soluble and easier to excrete from the insect's body. nih.gov Elevated GST activity is a known mechanism of resistance to various classes of insecticides. nih.gov
Esterases (ESTs): This group of enzymes can hydrolyze ester bonds found in many insecticides, thereby inactivating them. nih.gov Overproduction of esterases is a well-documented resistance mechanism in numerous insect species. youtube.com
Research into this compound resistance would investigate the potential for insects to upregulate the expression of genes encoding these detoxification enzymes, leading to a reduced effective concentration of this compound within the insect's system.
Strategies to Mitigate Resistance Evolution in Research Models
In a research context, particularly when using this compound for studies such as the Sterile Insect Technique (SIT), preventing or delaying the evolution of resistance in laboratory colonies is crucial for maintaining the effectiveness of the compound and the integrity of the research. researchgate.netmdpi.com Several strategies are employed to manage resistance evolution in these controlled environments.
Use of Synergists: Synergists are chemicals that, while not necessarily toxic on their own, can enhance the effectiveness of another chemical by inhibiting the insect's detoxification mechanisms. slideshare.netnumberanalytics.com In the context of this compound, if resistance is determined to be metabolic, synergists that inhibit P450s (like piperonyl butoxide - PBO) or esterases could be co-administered. slideshare.net This would block the enzymatic breakdown of this compound, allowing it to exert its sterilizing effect even in a resistant population. The use of synergists is also a valuable research tool to identify the specific metabolic pathways involved in resistance. slideshare.net
| Synergist Type | Target Enzyme Family | Potential Impact on this compound Efficacy |
| Piperonyl Butoxide (PBO) | Cytochrome P450s | Increase |
| S,S,S-tributyl phosphorotrithioate (DEF) | Esterases | Increase |
| Diethyl maleate (B1232345) (DEM) | Glutathione S-transferases | Increase |
Interactive Data Table: Synergists in Resistance Management This table outlines common synergists and their potential application in overcoming metabolic resistance to a compound like this compound.
Rotation and Mixtures of Sterilants: While more commonly associated with traditional insecticides, the principles of rotating or using mixtures of sterilizing agents with different modes of action can be applied in research models. nih.gov If alternative chemosterilants to this compound exist that have a different molecular target or are detoxified by a different enzymatic pathway, rotating their use could slow the selection for resistance to any single compound. This strategy relies on the principle that insects resistant to one compound may be susceptible to another, preventing the fixation of resistance genes in the population.
Integrated Pest Management (IPM) in Research Colonies: In a broader sense, maintaining the genetic diversity of laboratory insect colonies and avoiding unnecessary or sublethal exposure to this compound can help mitigate resistance. This involves careful monitoring of sterility levels and adjusting treatment protocols as needed. For SIT research, this also includes ensuring the quality control of the reared insects to maintain their competitiveness with wild populations. researchgate.netnih.gov
By understanding the fundamental mechanisms of insect resistance and proactively implementing management strategies in research settings, the utility of chemical compounds like this compound for scientific study can be preserved.
Future Directions and Emerging Research Avenues on Metepa
Development of Safer and More Specific Chemosterilants
The historical use of potent alkylating agents like Metepa has underscored the critical need for developing safer and more target-specific chemosterilants. researchgate.netbritannica.com The toxicity of aziridine (B145994) compounds, which act by alkylating DNA, is not specific to insects and poses risks to non-target organisms and the environment. researchgate.netnih.gov Future research is intensely focused on identifying and designing compounds that offer high efficacy for insect sterilization with minimal off-target effects.
Key research avenues include:
Insect Growth Regulators (IGRs): IGRs represent a promising class of safer alternatives. mdpi.com Unlike the broad-spectrum cytotoxicity of this compound, IGRs interfere with specific physiological processes unique to insects, such as molting and development. mdpi.com Compounds like Lufenuron and Pyriproxyfen have been shown to reduce fertility and fecundity in various insect species, including the melon fruit fly (Bactrocera cucurbitae). mdpi.com
Juvenile Hormone (JH) Analogs: Chemicals that mimic insect juvenile hormones, such as Methoprene and Pyriproxyfen, can disrupt maturation and reproduction. nih.gov Pyriproxyfen, for example, can act as a chemosterilant for tsetse flies and reduces fecundity in mosquitoes by interfering with egg maturation. nih.gov
Chitin (B13524) Synthesis Inhibitors: These compounds, such as Lufenuron, inhibit the production of chitin, a crucial component of the insect exoskeleton. nih.govmdpi.com Their use in bait gels has been effective in controlling pests like the Mediterranean fruit fly (Ceratitis capitata). nih.gov
Targeting Male Seminal Fluid Proteins: A highly specific approach involves identifying and targeting proteins in the male seminal fluid that are essential for sperm motility, storage, and function within the female reproductive tract. researchgate.net Advances in genomics and proteomics make it possible to pinpoint these species-specific proteins, opening the door for designing molecules that interfere with their function without affecting other organisms. researchgate.net
Recent advancements in insect genetics and molecular analysis are making the development of these safer, more effective, and specific chemosterilants increasingly feasible for integration into Sterile Insect Technique (SIT) programs. researchgate.net
Interactive Data Table: Comparison of Chemosterilant Classes
| Feature | Aziridines (e.g., this compound) | Insect Growth Regulators (IGRs) | Juvenile Hormone (JH) Analogs | Chitin Synthesis Inhibitors |
|---|---|---|---|---|
| Primary Mechanism | DNA Alkylation researchgate.netbritannica.com | Disruption of growth & development mdpi.com | Mimicry of juvenile hormones nih.gov | Inhibition of chitin formation nih.gov |
| Specificity | Low (Broadly cytotoxic) researchgate.net | High (Targets insect physiology) mdpi.com | High (Targets insect hormones) nih.gov | High (Targets insect exoskeleton) nih.gov |
| Example Compounds | Tepa, Thiotepa nih.gov | Lufenuron, Novaluron mdpi.com | Methoprene, Pyriproxyfen nih.gov | Lufenuron nih.govmdpi.com |
| Research Focus | Historical baseline, mechanistic studies | Efficacy in baiting systems mdpi.com | Larvicidal and sterilant effects nih.gov | Control of agricultural pests nih.gov |
Advanced Mechanistic Studies using Modern Omics Technologies
While this compound is known to be a DNA alkylating agent, the precise and comprehensive molecular cascade it triggers within insect cells is not fully understood. britannica.com Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to delineate these complex mechanisms at an unprecedented level of detail. nih.govnih.gov
Genomics and Transcriptomics (RNA-Seq): These technologies can identify the full spectrum of genes and RNA transcripts that are up- or down-regulated in response to this compound exposure. This can reveal the specific DNA repair pathways that are activated, cellular stress responses, and the key genes involved in apoptosis (programmed cell death) and sterility. Such studies can pinpoint the exact genetic vulnerabilities of the target pest. nih.govnih.gov
Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify the specific proteins that are directly modified by this compound or whose expression levels change post-exposure. This moves beyond the gene to the functional molecules of the cell, providing direct evidence of disrupted cellular machinery, such as enzymes essential for gamete formation. nih.gov
Metabolomics: This field studies the complete set of metabolites within a cell or organism. Following exposure to a toxicant like this compound, metabolomics can detect shifts in intermediary metabolites, revealing which metabolic pathways are most affected. nih.gov This information is crucial for understanding the ultimate physiological consequences of the chemical's action.
By applying these high-throughput strategies, researchers can build a comprehensive model of this compound's mode of action, identifying novel molecular targets that could be exploited by the next generation of safer, more specific chemosterilants. researchgate.netnih.gov
Refined Risk Assessment Methodologies for Environmental Exposure in Research
Any research involving compounds like this compound necessitates rigorous environmental risk assessment (ERA) to prevent unintended exposure and impact. researchgate.net Future research is moving beyond traditional ERA to incorporate more sophisticated and predictive methodologies. europa.eu This involves integrating New Approach Methodologies (NAMs) and advanced computational modeling. nih.gov
Key advancements in ERA methodologies include:
Quantitative and Predictive Modeling: Moving beyond qualitative assessments, modern ERA employs mathematical models to quantify risks. alliedacademies.org For environmental fate and transport, models such as AERMOD (for air dispersion) and MODFLOW (for groundwater) can predict the potential movement and concentration of a chemical if accidentally released. nih.govepa.gov
New Approach Methodologies (NAMs): NAMs are being developed to provide better, more efficient risk assessments. nih.gov This includes the use of in silico models, such as quantitative structure-activity relationship (QSAR) models, which can predict a chemical's toxicity based on its molecular structure, helping to fill data gaps without additional animal testing. nih.govnih.gov
Fate and Transport Analysis: This analysis is critical for understanding what happens to a contaminant in the environment. cdc.govepa.gov It considers how a chemical like this compound might be transformed (fate) and how it moves through air, soil, and water (transport). cdc.gov Research focuses on how factors like soil type, climate, and a chemical's properties (e.g., solubility) influence its persistence and potential for exposure. epa.gov
Tiered and Integrated Approaches: Modern ERA uses a tiered approach, starting with simple, conservative models and progressing to more complex and data-rich analyses as needed. nih.gov This allows for an efficient allocation of resources, focusing intensive assessment on the highest-risk scenarios. researchgate.net
These refined methodologies ensure that any laboratory or small-scale field research on chemosterilants is conducted with a robust, scientifically-backed understanding of potential environmental risks, allowing for the implementation of highly effective mitigation and management plans. researchgate.net
Exploration of Novel Therapeutic or Industrial Applications in a Research Context
While this compound itself is too toxic for therapeutic use, its fundamental mechanism as an alkylating agent is shared by a major class of anticancer drugs. britannica.comnih.gov This opens a highly specialized and cautious avenue of research where the study of this compound's interactions at the molecular level could inform the development of novel therapeutic compounds. The objective is not to use this compound, but to learn from its activity to design better, more targeted drugs. nih.gov
For instance, research could focus on:
Informing Anticancer Drug Design: Detailed "omics" studies on how this compound induces cell death in rapidly dividing insect reproductive cells could provide insights into creating new alkylating agents that are more selective for cancer cells, potentially reducing the severe side effects associated with current chemotherapies. nih.gov
Understanding Drug Resistance: Studying the mechanisms by which some insect cells might develop resistance to this compound could offer parallels to how cancer cells develop resistance to chemotherapy. This knowledge could aid in designing drugs that can overcome or bypass these resistance pathways.
Industrial Catalysis: The reactive aziridine rings in this compound's structure are of interest in synthetic chemistry. Research into the controlled reactivity of similar structures could potentially lead to the development of novel industrial catalysts or cross-linking agents for specialized polymers, although this remains a highly exploratory and distant possibility.
It is critical to emphasize that these applications are purely in a research context. The goal is to leverage the chemical principles of this compound's reactivity to generate knowledge for designing entirely new and different molecules for specific, controlled applications in other fields. nih.gov
Collaborative Research Models for Enhanced Knowledge Accumulation
The complexity of developing and assessing chemical agents like chemosterilants requires a multi-disciplinary and collaborative approach. mdpi.com Future research will increasingly rely on structured, collaborative models to pool data, expertise, and resources, thereby accelerating knowledge accumulation and avoiding duplicative efforts.
Prominent collaborative models include:
Consortium-Based Projects: Modeled on successful initiatives like the Collaborative Estrogen Receptor Activity Prediction Project (CERAPP) and the Collaborative Modeling Project for Androgen Receptor Activity (CoMPARA), a similar consortium could be formed for insect sterilants. nih.govdtu.dknih.gov In these projects, multiple international research groups run their computational models on a common set of chemicals, and the results are combined into a more robust consensus prediction of activity and toxicity. figshare.com
Action Research (AR): This approach emphasizes collaboration between researchers and practitioners (e.g., pest management professionals). researchgate.net It is an iterative process of planning, acting, observing, and reflecting that ensures the research is relevant to real-world problems and that findings are readily applicable. researchgate.net AR can be considered a "meta-methodology" that integrates various research techniques, both qualitative and quantitative, making it a flexible framework for complex projects. unav.edulu.se
Open Data and Shared Platforms: The establishment of public databases, similar to the EPA's CompTox Chemicals Dashboard, for all data related to chemosterilant research (including efficacy, toxicology, and environmental fate) would be invaluable. nih.gov This allows for greater transparency and enables researchers globally to build upon existing work, perform meta-analyses, and develop more comprehensive predictive models.
By adopting these collaborative frameworks, the scientific community can more effectively tackle the challenges of developing safe and effective pest control technologies while ensuring that the research is rigorous, relevant, and transparent. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for evaluating Metepa’s chemosterilant efficacy in insect populations?
- Methodological Answer : Begin with dose-response assays using standardized insect models (e.g., Prodenia litura or Anopheles pharoensis). Apply this compound at varying concentrations to larvae and adults, and measure sterility rates via egg viability assays. Include controls treated with solvents alone. Replicate experiments ≥3 times and use ANOVA for statistical validation .
Q. How does this compound’s mechanism of action differ from other alkylating agents used in pest control?
- Methodological Answer : Compare this compound’s alkylation pathways (e.g., DNA crosslinking) with agents like apholate or hempa using in vitro enzymatic inhibition assays. Quantify mutagenic effects via Ames tests or comet assays. Cross-reference results with historical data to identify unique biochemical interactions .
Q. What are the critical parameters for ensuring reproducibility in this compound toxicity studies?
- Methodological Answer : Document environmental conditions (temperature, humidity), insect life stages, and solvent formulations. Use metadata standards (e.g., Dublin Core) to capture experimental variables. Validate protocols via inter-laboratory comparisons and publish raw datasets in repositories like Figshare with CC-BY licenses .
Advanced Research Questions
Q. How can conflicting data on this compound’s non-target organism toxicity be resolved?
- Methodological Answer : Conduct systematic reviews to identify methodological inconsistencies (e.g., exposure durations, species-specific sensitivity). Perform meta-analyses using tools like RevMan to aggregate data. Validate findings via controlled mesocosm experiments simulating field conditions .
Q. What experimental designs optimize this compound’s synergistic use with biological control agents?
- Methodological Answer : Test combinatorial treatments (e.g., this compound + parasitoid wasps) in randomized block designs. Measure synergy via Abbott’s formula and LC50 shifts. Use survival analysis (Kaplan-Meier curves) to assess long-term pest suppression. Ensure compatibility by testing agent viability post-Metepa exposure .
Q. How can computational models improve this compound resistance monitoring in field populations?
- Methodological Answer : Develop agent-based models integrating genomic data (e.g., resistance allele frequencies) and environmental variables. Validate predictions with CRISPR-Cas9 knock-in studies targeting detoxification genes (e.g., cytochrome P450s). Share models via open-source platforms like GitHub for community validation .
Data Management & Reproducibility
Q. What metadata standards are essential for archiving this compound research data?
- Methodological Answer : Adopt discipline-specific schemas (e.g., Darwin Core for ecological data) to document experimental parameters, instrumentation, and analytical workflows. Use tools like Morpho or Mercury Metadata Editor to generate ISO-compliant metadata. Include provenance details (e.g., reagent lot numbers) to enable replication .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Characterize each batch via GC-MS/HPLC and report purity thresholds (>95%). Archive spectra and chromatograms as supplementary materials. Use multivariate analysis (PCA) to correlate chemical profiles with biological activity .
Ethical & Safety Considerations
Q. What safety protocols mitigate risks in handling this compound during laboratory studies?
- Methodological Answer : Follow OSHA guidelines for alkylating agents: use fume hoods, PPE (nitrile gloves, lab coats), and spill kits. Monitor airborne concentrations via gas sensors. Dispose of waste via certified hazardous material contractors. Document safety procedures in institutional review board (IRB) submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
